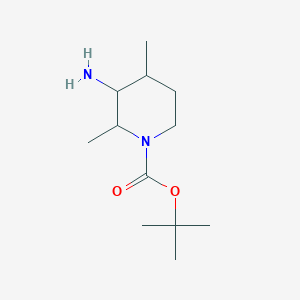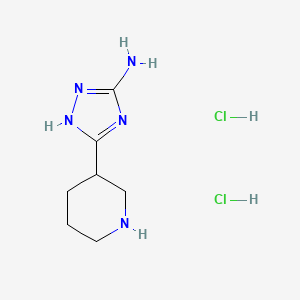![molecular formula C9H12ClF3N2O B1382994 3-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}propan-1-amine hydrochloride CAS No. 1795280-95-3](/img/structure/B1382994.png)
3-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}propan-1-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}propan-1-amine hydrochloride is a chemical compound with the CAS Number: 1795280-95-3 . It has a molecular weight of 256.65 . The IUPAC name for this compound is 3-((5-(trifluoromethyl)pyridin-2-yl)oxy)propan-1-amine hydrochloride .
Synthesis Analysis
The synthesis of this compound or its derivatives has been discussed in a study . The study designed and synthesized a series of pyrimidinamine derivatives using pyrimidifen as a template according to the bioisosterism . The new compounds showed excellent fungicidal activity .Molecular Structure Analysis
The InChI code for this compound is 1S/C9H11F3N2O.ClH/c10-9(11,12)7-2-3-8(14-6-7)15-5-1-4-13;/h2-3,6H,1,4-5,13H2;1H . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
This compound is a powder at room temperature .Scientific Research Applications
Agrochemical Industry
The trifluoromethylpyridine (TFMP) derivatives, such as 3-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}propan-1-amine hydrochloride, are extensively used in the agrochemical industry. They serve as key structural motifs in active ingredients that protect crops from pests. The unique physicochemical properties of the fluorine atom combined with the pyridine moiety contribute to the biological activity of these compounds .
Pharmaceutical Development
In pharmaceuticals, TFMP derivatives are incorporated into various drugs due to their beneficial properties. These compounds have been found in several marketed pharmaceutical products and are also present in numerous candidates currently undergoing clinical trials .
Antiviral Agents
Research has been conducted on the synthesis of new isatin derivatives, which include TFMP derivatives as broad-spectrum antiviral agents. These compounds are assessed using both in vitro and in silico approaches to determine their efficacy against various viral infections .
Hepatitis C Treatment
TFMP derivatives have been used in the synthesis of novel imidazo[1,2-a]pyridine-coumarin hybrid molecules. These molecules act as inhibitors of NS5B, which is a potential treatment target for Hepatitis C .
Fungicidal Activity
The chemical structure of TFMP derivatives, including the substituents on the pyridine and pyrimidine groups, has been studied for its relationship to biological activity. These studies aim to develop compounds with fungicidal properties to protect crops and other plants .
Veterinary Medicine
Similar to their use in human pharmaceuticals, TFMP derivatives are also utilized in veterinary medicine. They are part of the active ingredients in medications used to treat various animal health issues .
Synthesis of Organic Compounds
TFMP derivatives are crucial in the synthesis of organic compounds containing fluorine, which are important in the development of agrochemical, pharmaceutical, and functional materials .
Research on Physicochemical Properties
The unique characteristics of TFMP derivatives make them a subject of interest in research focused on understanding the impact of fluorine atoms on the biological activities and physical properties of compounds. This research is vital for the discovery of novel applications and the advancement of various scientific fields .
Safety And Hazards
Future Directions
properties
IUPAC Name |
3-[5-(trifluoromethyl)pyridin-2-yl]oxypropan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11F3N2O.ClH/c10-9(11,12)7-2-3-8(14-6-7)15-5-1-4-13;/h2-3,6H,1,4-5,13H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTNSEVVQTIJNSX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C(F)(F)F)OCCCN.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClF3N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.65 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}propan-1-amine hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-amino-N-{2-[(difluoromethyl)sulfanyl]phenyl}acetamide hydrochloride](/img/structure/B1382914.png)


![5-(aminomethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxamide dihydrochloride](/img/structure/B1382919.png)
![5-Amino-6-{bicyclo[2.2.1]heptan-2-yl}piperidin-2-one](/img/structure/B1382920.png)



![N-[2-(aminomethyl)cyclohexyl]methanesulfonamide hydrochloride](/img/structure/B1382928.png)
![[3-Amino-2-(4-chlorophenyl)propyl]dimethylamine dihydrochloride](/img/structure/B1382929.png)


